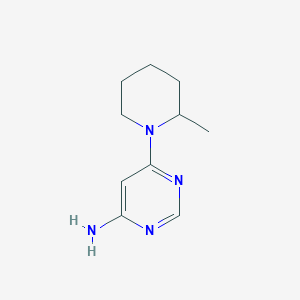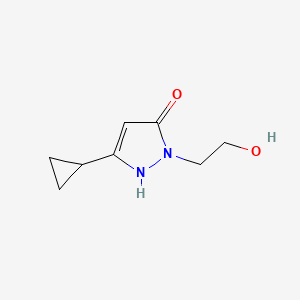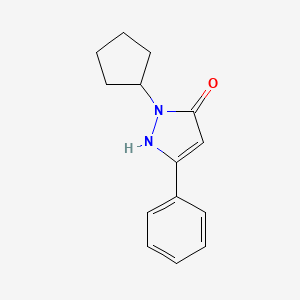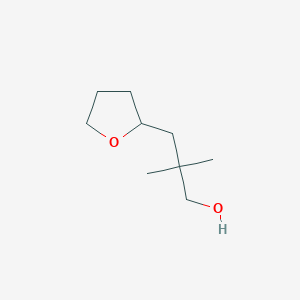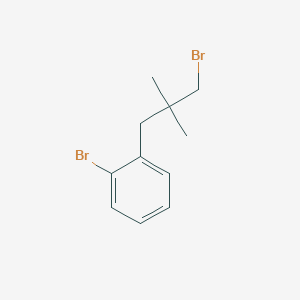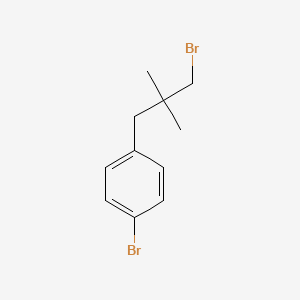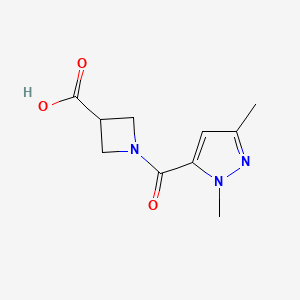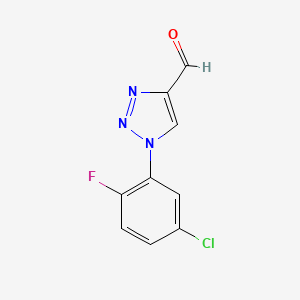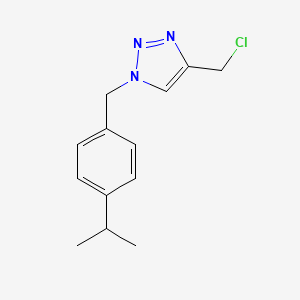
4-(chloromethyl)-1-(4-isopropylbenzyl)-1H-1,2,3-triazole
概要
説明
The compound “4-(chloromethyl)-1-(4-isopropylbenzyl)-1H-1,2,3-triazole” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are often used in medicinal chemistry due to their bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would include a triazole ring attached to a benzyl group with an isopropyl substituent and a chloromethyl group .Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions, including N-alkylation and N-acylation. They can also undergo reactions at the carbon adjacent to the triazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the triazole ring might contribute to the compound’s polarity and influence its solubility in different solvents .科学的研究の応用
1. Structural Analysis and Synthesis
- Structural Analysis : 1,2,4-triazole derivatives, including chloro derivatives similar to 4-(chloromethyl)-1-(4-isopropylbenzyl)-1H-1,2,3-triazole, have been studied for their structural characteristics using various thermal techniques and quantum mechanical calculations. These studies provide insights into the nature of intermolecular interactions and the energetics associated with these interactions in triazole derivatives (Shukla et al., 2014).
- Synthesis of Energetic Salts : Triazolyl-functionalized energetic salts have been synthesized using reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and relatively high density, showcasing potential applications in the field of energetic materials (Wang et al., 2007).
2. Biological Activity
- Anti-Inflammatory and Antimicrobial Agents : Novel triazole derivatives have been examined for their potential as anti-inflammatory, antibacterial, and antifungal agents. The studies indicate high antibacterial, antifungal, and anti-inflammatory activities, suggesting their relevance in pharmaceutical research (El-Reedy & Soliman, 2020).
- Pharmacological Properties : Triazole compounds, including 1H-1,2,3-triazoles, have been explored for a range of biological activities, such as anti-inflammatory, antimicrobial, and antiviral properties. These studies underscore the broad spectrum of pharmacological applications of triazole derivatives (Ferreira et al., 2013).
3. Corrosion Inhibition
- Protection Against Corrosion : Studies on 4H-triazole derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These derivatives have been shown to adhere to the Langmuir isotherm model, providing insights into their adsorption behavior and efficiency in protecting against corrosion (Bentiss et al., 2007).
4. Molecular Modeling and Docking
- Molecular Docking Studies : Triazole derivatives have been subjected to molecular docking studies to predict their inhibitory activity against diseases like tuberculosis. These studies facilitate the understanding of the interaction between triazole compounds and biological targets, paving the way for the development of new drugs (Kumar et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-1-[(4-propan-2-ylphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)12-5-3-11(4-6-12)8-17-9-13(7-14)15-16-17/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCXKMVRHFYNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


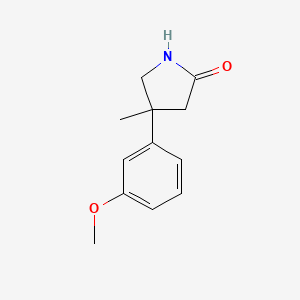
![7-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1467256.png)

